molecular formula C10H14O4 B14281368 1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester CAS No. 134149-18-1

1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester

Cat. No.: B14281368
CAS No.: 134149-18-1
M. Wt: 198.22 g/mol
InChI Key: IWKOMYVXYMWDLI-UHFFFAOYSA-N
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Description

1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester is an organic compound with the molecular formula C10H14O4 This compound is characterized by a five-membered cyclopentane ring with two carboxylic acid ester groups and a methylene group attached to the ring

Preparation Methods

The synthesis of 1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 1,1-Cyclopentanedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The methylene group in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical reactions. The methylene group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester can be compared with similar compounds such as:

    1,2-Cyclopentanedicarboxylic acid, dimethyl ester: This compound has a similar ester structure but differs in the position of the carboxylic acid groups on the cyclopentane ring.

    1,1-Cyclopentanedicarboxylic acid: This compound lacks the ester groups and methylene group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

134149-18-1

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 2-methylidenecyclopentane-1,1-dicarboxylate

InChI

InChI=1S/C10H14O4/c1-7-5-4-6-10(7,8(11)13-2)9(12)14-3/h1,4-6H2,2-3H3

InChI Key

IWKOMYVXYMWDLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1=C)C(=O)OC

Origin of Product

United States

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